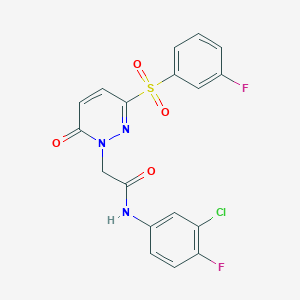

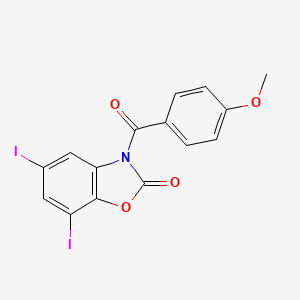

![molecular formula C16H19N3O2 B2873056 1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953891-37-7](/img/structure/B2873056.png)

1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .科学的研究の応用

Functionalization and Theoretical Studies

One area of application involves the functionalization reactions of pyrazole carboxylic acids and their derivatives, which are crucial for synthesizing a variety of compounds with potential therapeutic properties. For example, studies have demonstrated the conversion of pyrazole-3-carboxylic acids into amides and esters, showcasing the chemical versatility of these compounds for further chemical modifications and applications in developing new materials and molecules with specific functions (Yıldırım, Kandemirli, & Demir, 2005).

Organometallic Complexes for Anticancer Research

Pyrazolo[3,4-b]pyridines have also been explored for their potential in anticancer research. Organometallic complexes involving these compounds have been synthesized and characterized, indicating their role as cyclin-dependent kinase (Cdk) inhibitors. These studies provide a foundation for the development of new anticancer agents, highlighting the compound's significance in medicinal chemistry (Stepanenko et al., 2011).

Synthesis of Heterocycles

Additionally, pyrazolopyridine derivatives serve as key intermediates in synthesizing diverse heterocyclic compounds. Multi-component reactions involving carbonyl compounds with derivatives of cyanoacetic acid, for instance, highlight the role of pyrazole derivatives in creating complex heterocycles. These reactions are instrumental in synthesizing carbocycles and heterocycles, which are pivotal in developing new drugs and materials (Shestopalov, Shestopalov, & Rodinovskaya, 2008).

Cyclization Reactions

Cyclization reactions of 5-aminopyrazoles with various reagents to form pyrazolopyridines and related compounds demonstrate the synthetic utility of these derivatives in constructing complex molecular architectures. These reactions are fundamental in organic synthesis, providing pathways to new molecules with potential applications in pharmaceuticals and materials science (Chebanov et al., 2007).

Advanced Synthesis Techniques

Innovative synthesis techniques for pyrazolopyridine derivatives, like the four-component bicyclization approach, illustrate the advanced methodologies developed to create skeletally diverse pyrazolopyridines. These methodologies enhance the efficiency and diversity of compounds that can be synthesized, broadening the scope of their applications in various fields of scientific research (Tu et al., 2014).

特性

IUPAC Name |

1-cyclohexyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(21)12-8-14(10-6-7-10)18-15-13(12)9-17-19(15)11-4-2-1-3-5-11/h8-11H,1-7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSATCKBTPWPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

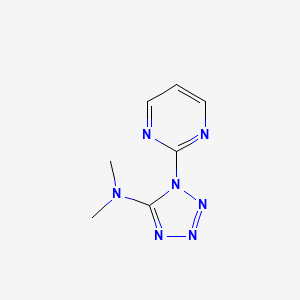

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)

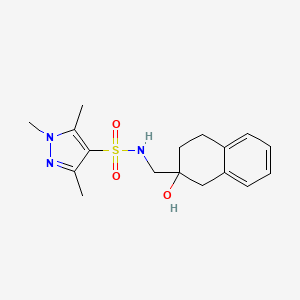

![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

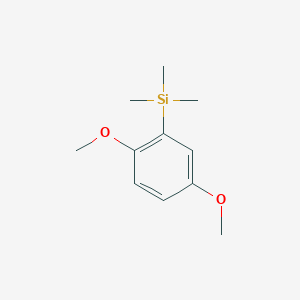

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)